molecular formula C19H17FN4O2S B2819701 N1-(3-fluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide CAS No. 897456-86-9

N1-(3-fluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide

Cat. No. B2819701
CAS RN: 897456-86-9
M. Wt: 384.43
InChI Key: IFYQEDXBDDNHNP-UHFFFAOYSA-N
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Description

N1-(3-fluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide, also known as FIIN-3, is a small molecule inhibitor that has been developed to target the oncogenic driver, fibroblast growth factor receptor (FGFR). This molecule has shown promising results in preclinical studies, as it has been found to inhibit the growth of various cancer cell lines that are dependent on FGFR signaling.

Scientific Research Applications

Anticancer Properties

This compound exhibits promising anticancer potential due to its unique chemical structure. Researchers have investigated its effects on various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and lung fibroblasts (WI-38). Notably, it demonstrates strong activity against HepG2 cells and moderate activity against MCF-7 cells. Further studies are needed to explore its mechanism of action and potential as a targeted therapy .

Antioxidant Activity

The compound has been evaluated for its antioxidant properties using the ABTS assay. Results indicate that it surpasses other derivatives in terms of ABTS radical scavenging activity. Its potential as an antioxidant warrants further investigation .

Hydrogen Production Catalyst

Interestingly, this compound may impact hydrogen production. Researchers have studied its behavior in the presence of hydrazine hydrate, leading to the formation of 4-((1H-benzo[d]imidazol-2-yl)diazenyl)-1H-pyrazole-3,5-diamine. This finding suggests potential applications in catalytic hydrogen generation .

Drug Design and Development

Given its novel structure, this compound could serve as a valuable scaffold for drug design. Researchers have explored its interactions with key amino acids in molecular docking studies. Notably, it forms stable hydrogen bonds within binding pockets, making it a promising candidate for further drug development .

Heterocyclic Chemistry

The compound’s synthesis involves intriguing heterocyclic transformations. Investigating its reactivity with various amines (such as piperidine, morpholine, and piperazine) led to the formation of diverse acrylonitrile derivatives. These findings contribute to the field of heterocyclic chemistry .

Bioactivity Screening

Researchers have screened this compound against different biological targets to assess its potential. Its interactions with enzymes, receptors, or other biomolecules could reveal new therapeutic applications. Further studies are necessary to uncover its full bioactivity profile .

properties

IUPAC Name

N'-(3-fluorophenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2S/c20-14-7-4-8-15(11-14)23-18(26)17(25)21-9-10-27-19-22-12-16(24-19)13-5-2-1-3-6-13/h1-8,11-12H,9-10H2,(H,21,25)(H,22,24)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYQEDXBDDNHNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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